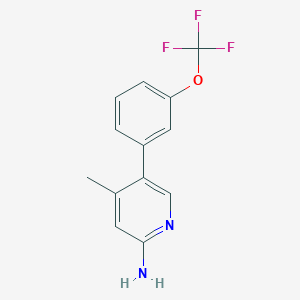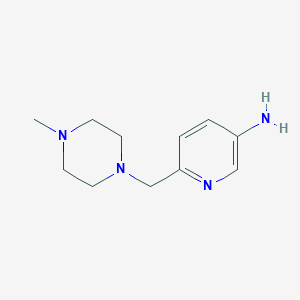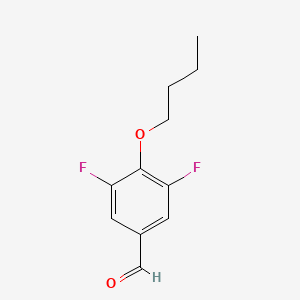
6-Methyl-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid is an organic compound characterized by the presence of a trifluoromethoxy group and a carboxylic acid group attached to a biphenyl structure
準備方法
The synthesis of 6-Methyl-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure includes the following steps:
Starting Materials: The reaction begins with 6-methyl-2’-bromobiphenyl and trifluoromethoxyboronic acid.
Catalyst and Conditions: Palladium catalysts, such as palladium acetate, are commonly used along with a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.
Reaction: The aryl halide and boronic acid undergo a coupling reaction in the presence of the palladium catalyst, forming the desired biphenyl compound.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve scaling up the Suzuki–Miyaura coupling reaction with optimized conditions to ensure high yield and purity.
化学反応の分析
6-Methyl-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions, such as Heck or Sonogashira couplings.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6-Methyl-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid has several scientific research applications:
Pharmaceuticals: This compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those requiring a biphenyl scaffold with trifluoromethoxy and carboxylic acid functionalities.
Materials Science: The unique electronic properties of the trifluoromethoxy group make this compound useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It can be used as a probe or ligand in studies involving protein-ligand interactions, due to its ability to form stable complexes with biological molecules.
Catalysis: The compound can serve as a ligand in catalytic systems, enhancing the efficiency and selectivity of various catalytic reactions.
作用機序
The mechanism by which 6-Methyl-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and metabolic stability. In materials science, the electronic properties of the trifluoromethoxy group can influence the compound’s behavior in electronic devices, such as improving charge transport or stability.
類似化合物との比較
6-Methyl-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid can be compared with other similar compounds, such as:
6-Methyl-2’-(trifluoromethyl)biphenyl-3-carboxylic acid: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its electronic properties and reactivity.
6-Methyl-2’-(methoxy)biphenyl-3-carboxylic acid: The methoxy group is less electron-withdrawing than the trifluoromethoxy group, leading to differences in chemical behavior and applications.
6-Methyl-2’-(chloro)biphenyl-3-carboxylic acid: The chloro group is more reactive in nucleophilic substitution reactions compared to the trifluoromethoxy group, making this compound suitable for different types of chemical transformations.
The uniqueness of 6-Methyl-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid lies in the combination of the trifluoromethoxy group and the biphenyl structure, which imparts distinct electronic properties and reactivity patterns.
特性
IUPAC Name |
4-methyl-3-[2-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-9-6-7-10(14(19)20)8-12(9)11-4-2-3-5-13(11)21-15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRCOMOUZVWVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde](/img/structure/B7941506.png)







